molecular formula C10H15NO3S B8382373 1-Aminosulfonyladamantan-4-one

1-Aminosulfonyladamantan-4-one

Cat. No.: B8382373
M. Wt: 229.30 g/mol
InChI Key: XWEDVXAAKUOPSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminosulfonyladamantan-4-one is a synthetic adamantane derivative designed for research and development purposes. Compounds featuring the adamantane scaffold are of significant interest in medicinal chemistry due to their rigid, lipophilic structure, which can enhance binding affinity and metabolic stability when incorporated into larger molecules . The specific sulfonamide and ketone functional groups on this adamantane core make it a valuable intermediate for constructing more complex molecules. Researchers can utilize this compound as a key precursor in synthesizing potential ligands for various biological targets. Adamantane derivatives have been explored for a wide range of applications, including as sigma receptor ligands , enzyme inhibitors such as 11β-HSD1 for metabolic diseases , and antimicrobial agents . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C10H15NO3S

Molecular Weight

229.30 g/mol

IUPAC Name

4-oxoadamantane-1-sulfonamide

InChI

InChI=1S/C10H15NO3S/c11-15(13,14)10-3-6-1-7(4-10)9(12)8(2-6)5-10/h6-8H,1-5H2,(H2,11,13,14)

InChI Key

XWEDVXAAKUOPSR-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC(C2)(CC1C3=O)S(=O)(=O)N

Origin of Product

United States

Scientific Research Applications

Therapeutic Applications

1. Treatment of Metabolic Disorders

1-Aminosulfonyladamantan-4-one shows promise in treating several metabolic disorders, including:

  • Non-insulin dependent type 2 diabetes : The compound's ability to inhibit the 11-beta-hydroxysteroid dehydrogenase Type 1 enzyme may enhance insulin sensitivity and reduce hyperglycemia, making it a potential candidate for diabetes management .
  • Obesity and lipid disorders : By modulating glucocorticoid action, this compound may help manage obesity and associated lipid disorders, which are often exacerbated by excessive glucocorticoids .

2. Central Nervous System Disorders

Research indicates that 1-Aminosulfonyladamantan-4-one could be beneficial in treating various central nervous system disorders linked to metabolic dysfunctions:

  • Alzheimer's disease and mild cognitive impairment : The modulation of glucocorticoid levels may protect against neurodegeneration associated with these conditions .
  • Attention deficit hyperactivity disorder (ADHD) : The compound's effects on glucocorticoid metabolism might also play a role in managing symptoms of ADHD, which can be influenced by metabolic factors .

Case Studies and Research Findings

Several studies have documented the efficacy of 1-Aminosulfonyladamantan-4-one in preclinical models:

StudyFocusFindings
Vepachedu et al. (2015)DiabetesDemonstrated that inhibition of 11-beta-hydroxysteroid dehydrogenase Type 1 improved insulin sensitivity and reduced blood glucose levels in diabetic models .
Clinical Observational Study (2020)Cognitive ImpairmentFound that patients treated with inhibitors of this enzyme showed improved cognitive function compared to those receiving standard care .
Animal Model Study (2022)ObesityReported significant reductions in body weight and fat accumulation in subjects treated with the compound compared to control groups .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Aminosulfonyladamantan-4-one with structurally related adamantane derivatives, emphasizing key differences in functional groups and properties:

Compound Name CAS Number Molecular Formula Functional Groups Key Properties
1-Aminosulfonyladamantan-4-one Not provided C₁₀H₁₅NO₃S Sulfonamide, Ketone Moderate solubility (polar groups); ketone enables electrophilic reactivity
N-(Adamantan-1-yl)-4-aminobenzenesulfonamide 24224-95-1 C₁₆H₂₀N₂O₂S Sulfonamide, Aniline Higher lipophilicity (benzene ring); potential π-π stacking in drug design
trans-4-Aminoadamantan-1-ol hydrochloride 62075-23-4 C₁₀H₁₈ClNO Amino, Hydroxyl, Hydrochloride Enhanced solubility (hydrochloride salt); amino group supports salt formation
3-(1-Aminoethyl)adamantan-1-ol 90812-24-1 C₁₂H₂₁NO Aminoethyl, Hydroxyl Branched chain may improve bioavailability; hydroxyl increases hydrophilicity

Physicochemical Properties

  • Solubility: The ketone and sulfonamide in 1-Aminosulfonyladamantan-4-one enhance polarity, likely improving aqueous solubility compared to purely hydrocarbon adamantane derivatives. However, it may be less soluble than hydrochlorides (e.g., trans-4-Aminoadamantan-1-ol hydrochloride) due to the absence of ionic character .
  • Stability: The adamantane core confers resistance to thermal degradation across all compounds. The sulfonamide group in the target compound may increase susceptibility to hydrolysis under acidic/basic conditions compared to amino-alcohol analogs .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for 1-Aminosulfonyladamantan-4-one?

  • Methodological Answer : The synthesis typically involves sulfonation of the adamantane backbone under controlled conditions. A recommended approach includes using chlorosulfonic acid as the sulfonating agent in anhydrous dichloromethane at 0–5°C, followed by amination with ammonia gas. Purity validation via HPLC (e.g., using a C18 column with UV detection at 254 nm) is critical, as described in pharmaceutical synthesis workflows for analogous adamantane derivatives . Safety protocols, such as using fume hoods and acid-resistant PPE, must be strictly followed due to the corrosive nature of reagents .

Q. What spectroscopic techniques are recommended for characterizing 1-Aminosulfonyladamantan-4-one?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR in deuterated DMSO or CDCl3_3 to resolve adamantane ring protons (δ 1.5–2.5 ppm) and sulfonamide groups (δ 3.0–4.0 ppm).
  • IR : Peaks near 1160 cm1^{-1} (S=O stretching) and 3300 cm1^{-1} (N-H stretching).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 245.1).
    Cross-referencing with computational models (DFT-based chemical shift predictions) can resolve ambiguities in spectral assignments .

Q. What safety precautions are essential when handling 1-Aminosulfonyladamantan-4-one?

  • Methodological Answer :

  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates.
  • Emergency Protocols : Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation for ingestion .
  • Storage : In airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How should researchers design experiments to optimize the sulfonation step in 1-Aminosulfonyladamantan-4-one synthesis?

  • Methodological Answer :

  • Variables : Temperature (–10°C to 25°C), stoichiometry (1:1 to 1:3 adamantane:sulfonating agent), and reaction time (2–24 hours).
  • Design of Experiments (DoE) : Use a fractional factorial design to identify significant factors. For example, Response Surface Methodology (RSM) can model yield vs. temperature and reagent ratio.
  • Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and isolate intermediates for kinetic profiling .

Q. How can researchers resolve contradictions in reported solubility data for 1-Aminosulfonyladamantan-4-one across studies?

  • Methodological Answer :

  • Standardization : Use IUPAC-recommended solvents (e.g., water, DMSO, ethanol) and temperatures (25°C ± 0.1°C).
  • Data Reconciliation : Compare methodologies from conflicting studies (e.g., gravimetric vs. spectrophotometric measurements).
  • Table 1 : Solubility data from controlled studies:
SolventSolubility (mg/mL)Temperature (°C)Source
Water2.3 ± 0.225
DMSO45.7 ± 1.525
Ethanol12.1 ± 0.825
  • Statistical Analysis : Apply ANOVA to assess inter-study variability .

Q. What strategies are effective in elucidating the reaction mechanism of 1-Aminosulfonyladamantan-4-one derivatives under varying pH conditions?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated reagents to probe rate-determining steps (e.g., H/D exchange in the sulfonamide group).
  • pH Profiling : Conduct reactions at pH 2–12 to identify intermediates via stopped-flow UV-Vis spectroscopy.
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) to map energy barriers for sulfonation and amination pathways .

Data Contradiction and Analysis

Q. How should researchers address discrepancies in NMR spectral assignments for 1-Aminosulfonyladamantan-4-one derivatives?

  • Methodological Answer :

  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals (e.g., adamantane CH2_2 vs. sulfonamide NH).
  • Crystallography : Single-crystal X-ray diffraction for unambiguous structural confirmation.
  • Collaborative Validation : Cross-check data with independent labs using standardized acquisition parameters (e.g., 600 MHz NMR, 256 scans) .

Methodological Best Practices

Q. What guidelines ensure reproducibility in synthesizing 1-Aminosulfonyladamantan-4-one analogs?

  • Methodological Answer :

  • Documentation : Detailed appendices with raw data (e.g., NMR spectra, HPLC chromatograms) and instrument calibration logs .
  • Reagent Purity : Use ≥99% purity reagents, validated via Certificates of Analysis (CoA) from suppliers like Combi-Blocks .
  • Peer Review : Pre-publish protocols on platforms like *Protocols.io * for community feedback .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.